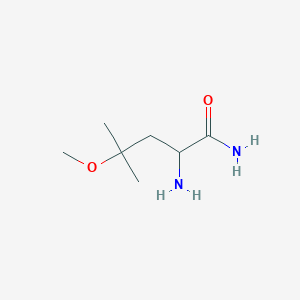2-Amino-4-methoxy-4-methylpentanamide
CAS No.:
Cat. No.: VC20392519
Molecular Formula: C7H16N2O2
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H16N2O2 |
|---|---|
| Molecular Weight | 160.21 g/mol |
| IUPAC Name | 2-amino-4-methoxy-4-methylpentanamide |
| Standard InChI | InChI=1S/C7H16N2O2/c1-7(2,11-3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H2,9,10) |
| Standard InChI Key | XRTDERXKMHYHOK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CC(C(=O)N)N)OC |
Introduction
Chemical Structure and Physicochemical Properties
2-Amino-4-methoxy-4-methylpentanamide (C₇H₁₄N₂O₂) features a pentanamide backbone substituted with an amino group at position 2 and methoxy/methyl groups at position 4. The molecular weight is calculated as 158.20 g/mol, with a theoretical polar surface area of 89.8 Ų, suggesting moderate solubility in polar solvents . Key structural characteristics include:
-
Amino group (NH₂): Enhances hydrogen-bonding potential and interaction with biological targets.
-
Methoxy group (OCH₃): Contributes to lipophilicity and metabolic stability.
-
Methyl group (CH₃): Steric effects that may influence conformational flexibility.
While experimental data for this compound are sparse, analogs such as (2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride (C₉H₂₁ClN₂O₂, MW 224.73) provide indirect insights. For example, the hydrochloride salt form of this analog exhibits enhanced aqueous solubility due to ionic character .
Synthetic Methodologies
Amide Coupling Strategies
The synthesis of 2-amino-4-methoxy-4-methylpentanamide likely follows established amide bond formation protocols. A representative approach involves:
-
Activation of the carboxylic acid: Use of coupling agents like HATU or EDCl with HOBt.
-
Reaction with a primary amine: Condensation under inert conditions (e.g., DCM or DMF) with a base such as triethylamine (TEA) .
-
Deprotection: If protected intermediates are used, final deprotection with acidic or basic conditions.
In a related study, (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids were synthesized via similar coupling reactions, achieving yields of 63–90% . Adapting these methods, the target compound could be prepared through the reaction of 4-methoxy-4-methylpentanoic acid with 1,2-diaminoethane, followed by purification via column chromatography.
Challenges in Synthesis
-
Steric hindrance: The 4-methyl and 4-methoxy groups may slow reaction kinetics during amide formation.
-
Racemization risk: If chiral centers are present, careful control of reaction conditions (e.g., low temperature) is essential .
Research Findings from Structural Analogs
Future Perspectives and Recommendations
-
Synthetic Optimization: Develop enantioselective routes to explore chirality-dependent bioactivity.
-
Target Identification: Screen against pain-related targets (AAK1, NMDA receptors) and antimicrobial assays.
-
ADMET Profiling: Assess metabolic stability, plasma protein binding, and toxicity in vitro.
While 2-amino-4-methoxy-4-methylpentanamide remains underexplored, its structural motifs align with bioactive scaffolds validated in diverse therapeutic areas. Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock its full potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume